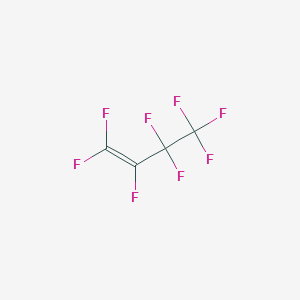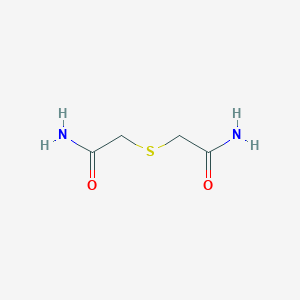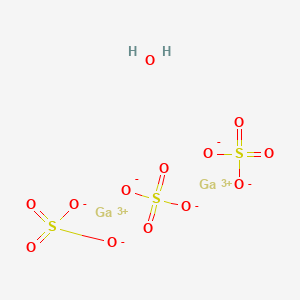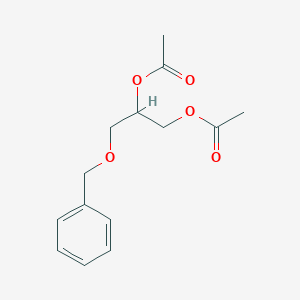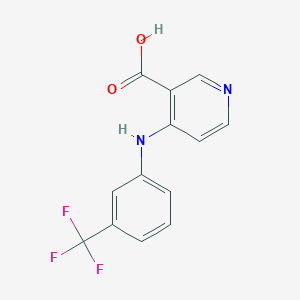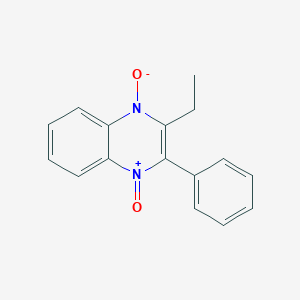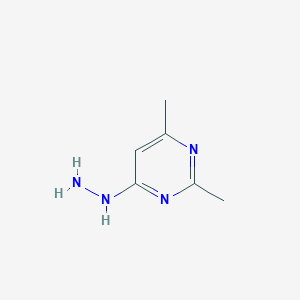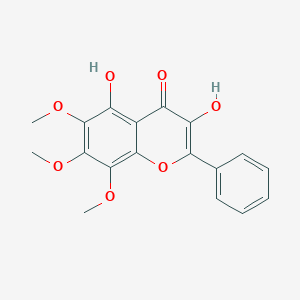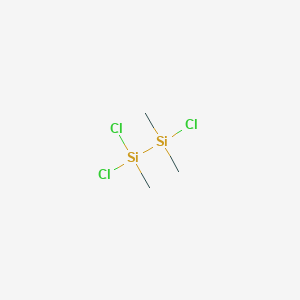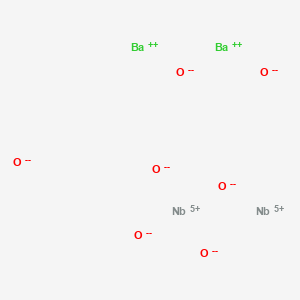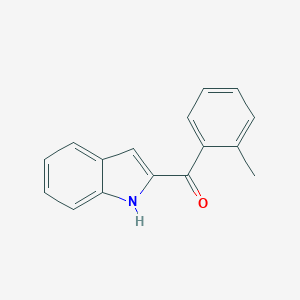
1H-Indol-2-yl(2-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-2-yl(2-methylphenyl)methanone, also known as 2-Methyl-1-(2-indolyl)-1-phenylmethanone, is a synthetic compound that belongs to the indole family. It is commonly used as a research chemical due to its various applications in scientific research.
Mécanisme D'action
The mechanism of action of 1H-Indol-2-yl(2-methylphenyl)methanone is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also has affinity for the cannabinoid CB1 receptor and the sigma-1 receptor.
Effets Biochimiques Et Physiologiques
1H-Indol-2-yl(2-methylphenyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells and to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indol-2-yl(2-methylphenyl)methanone in lab experiments include its high potency, selectivity, and availability. However, its limitations include its potential toxicity, lack of long-term safety data, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 1H-Indol-2-yl(2-methylphenyl)methanone. These include the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine its long-term safety and potential toxicity.
Conclusion
In conclusion, 1H-Indol-2-yl(2-methylphenyl)methanone is a synthetic compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and to ensure its long-term safety.
Méthodes De Synthèse
The synthesis of 1H-Indol-2-yl(2-methylphenyl)methanone involves the reaction of indole-2-carboxylic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
1H-Indol-2-yl(2-methylphenyl)methanone has various applications in scientific research, including the study of serotonin receptors, G protein-coupled receptors, and the endocannabinoid system. It is also used in the development of new drugs for the treatment of various diseases such as depression, anxiety, and cancer.
Propriétés
Numéro CAS |
1026-19-3 |
|---|---|
Nom du produit |
1H-Indol-2-yl(2-methylphenyl)methanone |
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1H-indol-2-yl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16(18)15-10-12-7-3-5-9-14(12)17-15/h2-10,17H,1H3 |
Clé InChI |
WIUFCDBYZXHKSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2 |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



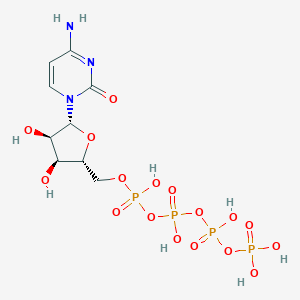
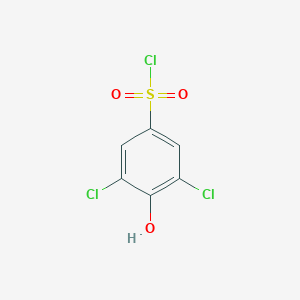
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
